2-Amino-2,3-dimethylbutanoic acid hydrochloride
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Overview
Description
2-Amino-2,3-dimethylbutanoic acid hydrochloride is a derivative of valine, an essential amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dimethylbutanoic acid hydrochloride typically involves the reaction of valine derivatives with hydrochloric acid. The process requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dimethylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
2-Amino-2,3-dimethylbutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-2,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
L-tert-Leucine hydrochloride: Another valine derivative with similar chemical properties.
L-Valine, 3-methyl-, hydrochloride: Shares structural similarities with 2-Amino-2,3-dimethylbutanoic acid hydrochloride.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-2,3-dimethylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)6(3,7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXAGOKNORCIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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